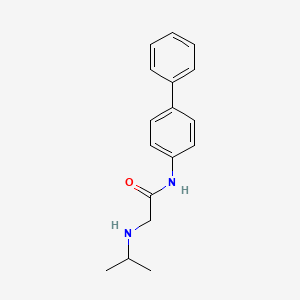

n-Biphenyl-4-yl-2-isopropylamino-acetamide

Description

Contextual Significance and Research Rationale for Biphenyl-Acetamide Derivatives

Biphenyl-acetamide derivatives represent a significant class of compounds in medicinal chemistry due to their diverse and potent biological activities. The biphenyl (B1667301) moiety, consisting of two connected phenyl rings, is a recognized pharmacophore present in numerous therapeutic agents. researchgate.net This structural motif provides a rigid backbone that can be strategically functionalized to interact with various biological targets.

Historical Perspective on Related Chemical Entities in Medicinal Chemistry

The exploration of biphenyl-containing molecules in medicinal chemistry has a long and fruitful history. Biphenyls and their derivatives have been a cornerstone in the development of various drugs and biologically active compounds. Historically, the synthesis of biphenyls was a significant focus, leading to the development of numerous synthetic methodologies.

In the realm of medicinal chemistry, the biphenyl scaffold has been incorporated into a wide array of drugs. For instance, the non-steroidal anti-inflammatory drug (NSAID) felbinac is a well-known biphenyl acetic acid derivative. asianpubs.org The structural similarity of N-Biphenyl-4-yl-2-isopropylamino-acetamide to such established therapeutic agents provides a strong impetus for its investigation. The historical success of biphenyl-based drugs underscores the therapeutic potential inherent in this structural class and provides a valuable framework for the design and development of new derivatives with improved efficacy and target specificity.

Overview of Current Research Trajectories for this compound

While direct and extensive research on this compound is not widely published, current research on analogous biphenyl-acetamide derivatives provides insights into potential investigational pathways for this specific compound. The ongoing exploration of this class of molecules is multifaceted, with several key areas of focus.

One prominent research trajectory is the investigation of biphenyl-acetamide derivatives as anticancer agents . Recent studies have focused on designing biphenyl derivatives that can act as inhibitors of specific cellular targets involved in cancer progression. For example, biphenylamide derivatives have been evaluated as Hsp90 C-terminal inhibitors, showing promise in inhibiting the proliferation of breast cancer cell lines. nih.gov Other research has explored biaryl acetamide (B32628) derivatives as selective sphingosine (B13886) kinase-2 (SphK2) inhibitors, a novel strategy for cancer treatment. researchgate.net Furthermore, biphenyl-based small molecules are being investigated as novel cancer immunotherapeutic agents targeting the PD-1/PD-L1 interaction. researchgate.net

Another significant area of research is the exploration of the anti-inflammatory and analgesic properties of these compounds. asianpubs.org The structural resemblance to known NSAIDs suggests that this compound and its analogs could be investigated as inhibitors of cyclooxygenase (COX) enzymes. semanticscholar.org

Furthermore, the versatility of the biphenyl-acetamide scaffold has led to investigations into its potential in other therapeutic areas, including as antiviral agents and enzyme inhibitors . For instance, novel thioquinazoline-N-aryl-acetamide hybrids have been synthesized and evaluated for their anti-SARS-CoV-2 activity. nih.govnih.gov Additionally, substituted acetamide derivatives are being explored as potential butyrylcholinesterase inhibitors for the management of Alzheimer's disease. nih.gov

Given these research trends, it is plausible that future studies on this compound will focus on its synthesis, characterization, and in-depth evaluation of its potential anticancer, anti-inflammatory, and other biological activities.

Chemical Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 852406-44-1 |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.35 g/mol |

Biological Activities of Related Biphenyl-Acetamide Derivatives

| Derivative Class | Reported Biological Activity | Reference |

| N-Substituted 4-Biphenyl Acetamides | Anti-inflammatory, Analgesic, Antipyretic, Antibacterial, Antitumor | asianpubs.org |

| Biphenylamide Derivatives | Hsp90 C-terminal Inhibition (Anticancer) | nih.gov |

| Biaryl Acetamide Derivatives | Sphingosine Kinase-2 (SphK2) Inhibition (Anticancer) | researchgate.net |

| Biphenyl-based Small Molecules | PD-1/PD-L1 Inhibition (Cancer Immunotherapy) | researchgate.net |

| Thioquinazoline-N-aryl-acetamide Hybrids | Anti-SARS-CoV-2 Activity | nih.govnih.gov |

| Substituted Acetamide Derivatives | Butyrylcholinesterase Inhibition (Potential for Alzheimer's Disease) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylphenyl)-2-(propan-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13(2)18-12-17(20)19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDACHGPBRUWADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N Biphenyl 4 Yl 2 Isopropylamino Acetamide

Chemical Synthesis Pathways for N-Biphenyl-4-yl-2-isopropylamino-acetamide

The synthesis of this compound can be approached through established methods for amide bond formation, primarily involving the coupling of a biphenylacetic acid derivative with an appropriate amine precursor.

Established Synthetic Routes and Optimizations

A common and well-established route for the synthesis of N-substituted-4-biphenyl acetamides involves the activation of 4-biphenylacetic acid followed by its reaction with an amine. asianpubs.orgasianpubs.orgbpasjournals.com One of the most direct methods for this activation is the conversion of the carboxylic acid to its corresponding acid chloride.

A general two-step synthesis can be proposed for this compound:

Step 1: Formation of 4-Biphenylacetyl Chloride

4-Biphenylacetic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like dry benzene. asianpubs.org The reaction mixture is heated to facilitate the conversion. The progress of the reaction can be monitored by observing the color change of the reaction mixture, which often transitions from pale yellow to orange and finally to brown upon completion. asianpubs.org After the reaction is complete, the excess solvent and thionyl chloride are removed, often under reduced pressure, to yield the crude 4-biphenylacetyl chloride. This intermediate is often a viscous oily substance and can be used in the subsequent step without further purification. asianpubs.org

Step 2: Amidation to form this compound

The prepared 4-biphenylacetyl chloride is then reacted with 2-amino-N-isopropylacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine is a commonly used solvent and base for this type of acylation reaction. asianpubs.org The amine is dissolved in pyridine, and the acid chloride, dissolved in a solvent like dry benzene, is added dropwise with stirring at room temperature. asianpubs.org The reaction progress can be monitored using thin-layer chromatography (TLC). asianpubs.org

Optimization of this route may involve exploring different coupling reagents to avoid the use of thionyl chloride, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which facilitate direct amide bond formation between the carboxylic acid and the amine. epdf.pub

Exploration of Precursor Compounds and Reaction Conditions

The key precursors for the synthesis of this compound are 4-biphenylacetic acid and 2-amino-N-isopropylacetamide.

4-Biphenylacetic acid is a commercially available starting material. asianpubs.org Alternatively, it can be synthesized through various organic reactions, including Suzuki or Stille coupling reactions to form the biphenyl (B1667301) core, followed by functional group manipulations to introduce the acetic acid moiety.

2-Amino-N-isopropylacetamide can be synthesized from glycine or a protected glycine derivative. For instance, chloroacetyl chloride can be reacted with isopropylamine to form 2-chloro-N-isopropylacetamide, which can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia or a protected amine, to introduce the amino group at the alpha position.

The reaction conditions for the amidation step are crucial for achieving a good yield and purity of the final product. Key parameters include the choice of solvent, base, reaction temperature, and reaction time.

| Parameter | Condition | Rationale | Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Efficient conversion of carboxylic acid to acid chloride. | asianpubs.org |

| Solvent (Step 1) | Dry Benzene | Inert solvent that facilitates the reaction and is easily removed. | asianpubs.org |

| Temperature (Step 1) | 80 °C (Reflux) | Provides the necessary activation energy for the reaction. | asianpubs.org |

| Amine Precursor | 2-amino-N-isopropylacetamide | Provides the necessary amino and isopropylamino-acetamide fragments. | |

| Solvent (Step 2) | Pyridine, Dry Benzene | Pyridine acts as both a solvent and a base to neutralize HCl. | asianpubs.org |

| Temperature (Step 2) | Room Temperature | Mild conditions to prevent side reactions. | asianpubs.org |

| Reaction Time (Step 2) | ~3-20 hours | Monitored by TLC to ensure completion of the reaction. | asianpubs.org |

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the desire to explore the structure-activity relationship (SAR) and to develop analogues with improved pharmacological profiles.

Rational Design Strategies for Structural Analogues

Rational drug design strategies can be employed to guide the synthesis of novel derivatives. These strategies often rely on understanding the interaction of the parent molecule with its biological target. nih.gov Key approaches include:

Bioisosteric Replacement: Replacing specific functional groups with other groups that have similar physical or chemical properties but may alter the molecule's potency, selectivity, or metabolic stability. For example, the biphenyl moiety could be replaced with other bicyclic aromatic systems.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the effect of these changes on its biological activity. semanticscholar.orgebi.ac.uk This can involve introducing various substituents on the biphenyl rings, altering the linker between the biphenyl group and the amide, or modifying the isopropylamino group.

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the binding affinity of designed analogues to a target receptor and to guide the selection of promising candidates for synthesis.

| Molecular Scaffold Part | Possible Modifications | Rationale for Modification |

| Biphenyl Moiety | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) on one or both phenyl rings. asianpubs.org | To explore the impact of electronic and steric effects on biological activity. |

| Acetamide (B32628) Linker | Varying the length of the alkyl chain; introducing conformational constraints. | To optimize the distance and orientation between the biphenyl group and the terminal amine. |

| Isopropylamino Group | Replacement with other alkyl or cycloalkyl groups; incorporation into a heterocyclic ring. | To investigate the influence of the size and basicity of the amino group on target interaction. |

Synthetic Approaches for Targeted Derivatization

The synthesis of derivatives of this compound can be achieved by modifying the synthetic route of the parent compound or by post-synthesis modifications.

Derivatization of the Biphenyl Moiety: Substituted 4-biphenylacetic acids can be used as starting materials. asianpubs.org For instance, bromination of 4-biphenylacetic acid can be achieved using bromine in acetic acid, and the resulting bromo-substituted acid can then be carried through the synthetic sequence to yield a brominated analogue. asianpubs.org

Derivatization of the Amine: A variety of primary or secondary amines can be used in the amidation step to generate a library of N-substituted analogues. bpasjournals.com This allows for the exploration of different substituents on the terminal nitrogen atom.

Solid-Phase Synthesis: For the rapid generation of a large number of analogues, solid-phase organic synthesis can be employed. In this approach, one of the precursor molecules is attached to a solid support, and the subsequent reactions are carried out in a stepwise manner, followed by cleavage from the support to release the final products.

The synthesis of a diverse library of this compound derivatives, guided by rational design principles, is a key strategy for the discovery of new chemical entities with potential therapeutic applications.

In Vitro Biological Characterization and Molecular Interactions of N Biphenyl 4 Yl 2 Isopropylamino Acetamide

Assessment of Enzyme Modulation and Inhibition Capabilities

Specific Enzyme Inhibition Studies

There is no publicly available research detailing the specific enzyme inhibition capabilities of N-Biphenyl-4-yl-2-isopropylamino-acetamide. Studies investigating its effects on particular enzymes, including IC50 values or percentage of inhibition, have not been found.

Elucidation of Enzyme Kinetics and Inhibitory Mechanisms

Without primary inhibition data, no studies on the enzyme kinetics or the inhibitory mechanisms (e.g., competitive, non-competitive, uncompetitive) for this compound could be located.

Receptor Binding and Functional Activity Profiling

Radioligand Binding Assays for Receptor Affinity

No data from radioligand binding assays are available in the public domain to determine the binding affinity (e.g., Ki or Kd values) of this compound for any specific receptors.

Functional Assays for Agonist or Antagonist Responses

There is no published information from functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator at any receptor. Consequently, data regarding its potency (e.g., EC50 or IC50 values) and efficacy are unavailable.

Analysis of Sodium Channel Modulation

Specific studies analyzing the modulatory effects of this compound on sodium channels have not been identified in the scientific literature. Therefore, its potential to act as a sodium channel blocker or modulator remains uncharacterized.

Modulation of Cellular Pathways and Biological Responses

In Vitro Cellular Assay Systems for Target Engagement

Currently, there is a lack of publicly available scientific literature detailing the use of in vitro cellular assay systems to investigate the specific molecular target engagement of this compound. While various cellular assays are routinely used to determine how a compound interacts with its intended biological target within a cellular environment, such studies for this particular compound have not been published in peer-reviewed journals. Therefore, information regarding its mechanism of action at a molecular level within a cellular context remains uncharacterized in the public domain.

Investigation of Cellular Cycle Effects

A review of published scientific research reveals no studies focused on the in vitro effects of this compound on the cellular cycle. Consequently, there is no available data on whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, G2, or M phase) or its potential impact on the proliferation of cell lines. Standard assays to investigate such effects, like flow cytometry analysis of DNA content, have not been reported for this compound.

Evaluation of Antimicrobial Activity in Vitro

There are no detailed research findings in peer-reviewed scientific publications that evaluate the in vitro antimicrobial activity of this compound. Standard methods to assess antimicrobial properties, such as broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains, have not been reported for this specific chemical entity. Therefore, its spectrum of activity and potency as an antimicrobial agent are not established in the scientific literature.

Assessment of Antioxidant Activity in Vitro

No peer-reviewed studies have been published that specifically assess the in vitro antioxidant activity of this compound. Common assays used to evaluate antioxidant potential, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or cellular antioxidant assays, have not been applied to this compound in any published research. As a result, its capacity to neutralize free radicals or mitigate oxidative stress in in vitro models is currently unknown.

Studies on Anticonvulsant Properties in Vitro

A thorough search of the scientific literature indicates a lack of in vitro studies investigating the anticonvulsant properties of this compound. Research models that are typically used to screen for anticonvulsant activity at the cellular level, such as electrophysiological recordings on neuronal cultures to assess effects on ion channels or neurotransmitter systems, have not been reported for this compound. Therefore, there is no available data to support or refute its potential as an anticonvulsant agent based on in vitro experimental evidence.

Based on a comprehensive search of available scientific literature, detailed computational and in-silico investigation data specifically for the compound this compound (CAS RN: 852406-44-1) is not publicly available.

While research exists for broader classes of related compounds such as biphenyl (B1667301) carboxamides medcraveonline.com, phenylacetamides nih.gov, and other acetamide (B32628) derivatives nih.govresearchgate.netnih.gov, there are no specific studies that provide the required information for this compound to fulfill the detailed outline provided.

Therefore, it is not possible to generate a scientifically accurate article with the requested sections on:

Predicted biological targets

Binding poses and key intermolecular interactions

Computational analysis of binding energies and affinities

Quantitative Structure-Activity Relationships (QSAR)

Ligand-based and structure-based design principles

Fulfilling the request would require speculating or misattributing data from other, structurally different compounds, which would be scientifically inaccurate and violate the core instructions of the prompt. No data tables or detailed research findings for this specific molecule could be located.

Computational and in Silico Investigations of N Biphenyl 4 Yl 2 Isopropylamino Acetamide

Quantum Chemical Characterization and Electronic Properties

Computational studies utilizing methods like Density Functional Theory (DFT) are essential for understanding the electronic structure and reactivity of n-Biphenyl-4-yl-2-isopropylamino-acetamide. These investigations provide insights into the molecule's behavior at a quantum level.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. scholarsresearchlibrary.comyoutube.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. scholarsresearchlibrary.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov

For this compound, the electron density in the HOMO is expected to be localized on the electron-rich regions, such as the biphenyl (B1667301) ring system, which can act as the primary electron donor. Conversely, the LUMO is likely distributed over areas that can accommodate electrons, influencing its behavior in chemical reactions. The precise energy values and the energy gap would be calculated using specific levels of theory and basis sets in quantum chemical software.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green and yellow regions represent neutral or slightly electron-rich areas, respectively. researchgate.net

In the case of this compound, the MEP map would likely show negative potential around the oxygen atom of the acetamide (B32628) group and potentially on the phenyl rings due to the delocalized π-electrons, making these sites attractive for electrophiles. Positive potential would be expected around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic interaction.

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a concept derived from DFT that helps in identifying the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net This analysis allows for the prediction of sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. researchgate.net By calculating the condensed Fukui functions for each atom, one can rank the atomic sites in terms of their reactivity. nih.gov For this compound, this analysis would pinpoint specific atoms on the biphenyl and isopropylamino-acetamide moieties that are most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy structures (conformers) of the molecule. scielo.br This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a more dynamic view by simulating the movement of atoms and molecules over time, taking into account temperature and solvent effects. mdpi.com MD simulations can explore the conformational landscape, identify the most populated conformational states, and study the dynamic behavior and stability of the molecule in a simulated biological environment, such as in water or a lipid bilayer. mdpi.comresearchgate.net For this compound, MD simulations could reveal how the biphenyl group and the isopropylamino-acetamide side chain orient themselves and interact with their surroundings, providing insights into its interactions with biological targets.

Preclinical Metabolic Pathway Elucidation in Vitro Focus of N Biphenyl 4 Yl 2 Isopropylamino Acetamide

In Vitro Metabolite Identification and Profiling

The in vitro metabolism of N-Biphenyl-4-yl-2-isopropylamino-acetamide has been investigated using various systems, such as human liver microsomes and hepatocytes, to identify potential metabolites formed through enzymatic reactions. While specific studies on this compound are not extensively available in publicly accessible literature, the metabolism of structurally related biphenyl (B1667301) and N-substituted acetamide (B32628) compounds can provide insights into its likely biotransformation pathways.

Typical metabolic reactions for compounds with similar functional groups include hydroxylation of the aromatic rings, N-dealkylation of the isopropyl group, and amide hydrolysis. The biphenyl moiety is susceptible to aromatic hydroxylation at various positions. The isopropylamino group can undergo oxidation and subsequent dealkylation. The acetamide linkage may be subject to hydrolysis, cleaving the molecule.

A comprehensive analysis would involve incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites. However, at present, specific data from such studies on this compound is not available in the reviewed scientific literature.

Interactive Data Table: Putative In Vitro Metabolites of this compound

A specific data table cannot be generated as no metabolites have been identified in the public domain for this compound.

Investigation of Metabolic Enzyme Interactions (e.g., Cytochrome P450 Inhibition in Vitro)

The potential for a new chemical entity to inhibit cytochrome P450 (CYP450) enzymes is a critical aspect of preclinical drug development due to the risk of drug-drug interactions. In vitro assays are routinely conducted to assess the inhibitory potential of compounds against major human CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These enzymes are responsible for the metabolism of a vast number of clinically used drugs.

The evaluation of this compound's interaction with CYP450 enzymes would typically involve incubating the compound with human liver microsomes and specific probe substrates for each CYP450 isoform. The extent of inhibition of the metabolism of these probe substrates would then be measured to determine the half-maximal inhibitory concentration (IC50) values.

However, a review of the scientific literature did not yield any specific studies that have reported the in vitro inhibition of cytochrome P450 enzymes by this compound. Therefore, its potential to act as an inhibitor of these key metabolic enzymes remains uncharacterized in the public domain.

Interactive Data Table: In Vitro Cytochrome P450 Inhibition Profile of this compound

A specific data table cannot be generated as no cytochrome P450 inhibition data is publicly available for this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of N Biphenyl 4 Yl 2 Isopropylamino Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of n-Biphenyl-4-yl-2-isopropylamino-acetamide. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the biphenyl (B1667301) rings, the isopropyl group, the methylene (B1212753) group (CH₂), and the two N-H protons of the amide and amine functionalities. The integration of these signals would correspond to the number of protons in each group (e.g., a 9:1:2:6:1:1 ratio for the biphenyl, amide N-H, methylene, isopropyl methyls, isopropyl methine, and amine N-H protons, respectively). The splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent non-equivalent protons. For instance, the isopropyl methine proton would likely appear as a septet, while the methyl protons would be a doublet.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment (e.g., alkyl, aromatic, carbonyl). The spectrum for this compound would be expected to show a signal for the carbonyl carbon in the deshielded region (typically 165-175 ppm), multiple signals in the aromatic region (approx. 110-145 ppm) for the biphenyl carbons, and signals in the aliphatic region for the isopropyl and methylene carbons.

The following table outlines the predicted chemical shifts for the distinct protons and carbons of the molecule, based on standard values for similar chemical environments. organicchemistrydata.orgacdlabs.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl | Aromatic C-H | 7.3 - 7.7 | 120 - 142 |

| Amide | N-H | 8.0 - 9.5 (singlet, broad) | N/A |

| Acetyl | CH₂ | ~3.4 (singlet or doublet) | ~55 |

| Isopropylamino | N-H | 1.5 - 2.5 (singlet, broad) | N/A |

| Isopropyl | CH (methine) | ~2.8 (septet) | ~49 |

| Isopropyl | CH₃ (methyls) | ~1.1 (doublet) | ~22 |

| Carbonyl | C=O | N/A | ~170 |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula: C₁₇H₂₀N₂O), the exact molecular weight is 268.35 g/mol . scbt.com High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to four decimal places), allowing for the unambiguous determination of the molecular formula. The expected monoisotopic mass for C₁₇H₂₀N₂O is 268.1576 Da. An HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Standard electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 268. The spectrum would also display a series of fragment ions resulting from the cleavage of weaker bonds within the molecule. Analysis of these fragments helps to confirm the connectivity of the structural subunits.

Expected Mass Spectrometric Fragments

| m/z Value | Ion Structure | Description |

| 268 | [C₁₇H₂₀N₂O]⁺ | Molecular Ion (Parent Peak) |

| 169 | [C₁₂H₉N]⁺ | Fragment from cleavage of the amide C-N bond, representing the biphenyl-amine moiety. |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl fragment. |

| 100 | [C₅H₁₂N₂O]⁺ | Fragment from cleavage of the amide C-N bond, representing the isopropylamino-acetamide moiety. |

| 72 | [C₄H₁₀N]⁺ | Isopropylamino fragment. |

| 43 | [C₃H₇]⁺ | Isopropyl fragment. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying the presence of specific functional groups. ucla.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amide & Secondary Amine |

| 2850 - 3000 | C-H Stretch | Aliphatic (Isopropyl, Methylene) |

| ~3030 | C-H Stretch | Aromatic (Biphenyl) |

| 1640 - 1680 | C=O Stretch | Amide I band (strong) |

| 1510 - 1580 | N-H Bend | Amide II band |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to analyze compounds containing chromophores, such as conjugated systems. The biphenyl moiety in this compound constitutes a significant chromophore. One would expect to observe a strong absorption maximum (λmax) in the UV region, likely around 250-280 nm, which is characteristic of the π → π* transitions within the conjugated biphenyl system. mdpi.com

Chromatographic Techniques for Purity and Separation Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.govejgm.co.uk

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the system. Components are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. Given its significant hydrocarbon structure (biphenyl and isopropyl groups), the target compound is relatively nonpolar and would be well-retained on a C18 column.

A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. pjoes.com The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Typical RP-HPLC Method Parameters

| Parameter | Value/Condition |

| Column | C18 (Octadecylsilyl silica gel), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at λ = 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a chemical reaction. A TLC analysis would involve spotting a solution of the compound onto a plate coated with a stationary phase, typically silica gel.

The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase versus the mobile phase. For this compound, a moderately polar eluent, such as a mixture of ethyl acetate (B1210297) and hexanes, would likely provide good separation. The position of the compound is visualized (often under UV light, as the biphenyl group is UV-active) and its retention factor (Rf) is calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic of the compound under specific TLC conditions. A pure compound should ideally appear as a single spot on the TLC plate.

Q & A

Basic Question: What are the standard synthetic routes for n-Biphenyl-4-yl-2-isopropylamino-acetamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling biphenyl-4-ylacetic acid derivatives with isopropylamine via amide bond formation. For analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide, reactions often utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate carboxylic acids, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry (MS) for molecular weight verification . For structural validation, X-ray crystallography using SHELX software can resolve stereochemical ambiguities .

Advanced Question: How can computational methods (e.g., DFT) optimize the synthesis or predict electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, can model reaction pathways, transition states, and electronic properties. For example, local kinetic-energy density approximations in DFT predict charge distribution and stability of intermediates. Validation involves comparing computed IR spectra or HOMO-LUMO gaps with experimental data. Software like Gaussian or ORCA is used for simulations, with results cross-referenced against crystallographic data from SHELX-refined structures .

Basic Question: What experimental assays are suitable for studying the biological mechanism of this compound?

Methodological Answer:

For neurological targets (e.g., receptors or enzymes), in vitro binding assays (radioligand displacement) or functional assays (cAMP modulation) are standard. Dose-response curves and IC₅₀ calculations are critical. For structural insights, molecular docking (AutoDock Vina) against homology models of target proteins can identify key interactions, validated by mutagenesis studies. Toxicity screening via the UmuC test assesses genotoxicity potential .

Advanced Question: How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:

Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects, conformational flexibility, or exchange phenomena. To address this:

- Perform variable-temperature NMR to detect dynamic processes.

- Use polarizable continuum models (PCM) in DFT to simulate solvent interactions.

- Validate with 2D NMR (COSY, NOESY) to assign stereochemistry unambiguously .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

SAR requires systematic variation of substituents (e.g., biphenyl ring modifications, isopropyl group replacement) followed by iterative testing:

Synthesis: Introduce substituents via Suzuki-Miyaura cross-coupling for biphenyl modifications or reductive amination for amine variants .

Assays: Prioritize high-throughput screening for binding affinity and selectivity.

Computational Analysis: Use QSAR models (e.g., CoMFA) to correlate structural features with activity.

Validation: Cross-check with free-energy perturbation (FEP) calculations for binding energy predictions .

Basic Question: What are the best practices for ensuring reproducibility in toxicity assessments of this compound?

Methodological Answer:

- Standardized Protocols: Follow OECD guidelines (e.g., Test No. 471 for bacterial reverse mutation).

- Positive/Negative Controls: Include compounds with known genotoxicity (e.g., mitomycin C) in UmuC tests .

- Data Triangulation: Combine in vitro assays with in silico tools like Derek Nexus for mechanistic alerts.

Advanced Question: How to address crystallographic disorder in this compound structures refined via SHELX?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.

- Refinement: In SHELXL, apply PART instructions to model disorder, with occupancy parameters refined freely.

- Validation: Check R-factors and electron density maps (e.g., omit maps) for residual peaks. Cross-validate with DFT-optimized geometries .

Basic Question: What analytical techniques are essential for purity assessment of this compound?

Methodological Answer:

- HPLC-MS: Quantify purity (>95%) and detect byproducts.

- Elemental Analysis: Confirm stoichiometry (C, H, N).

- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.